N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanamide
Description
N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanamide is a heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core fused to a benzimidazole moiety via a propanamide linker. Its molecular formula is C₂₀H₁₈N₆O₃, with a molecular weight of 391.4 g/mol . Preliminary studies suggest roles in oncology, particularly as an inhibitor of cancer cell proliferation .
Properties
Molecular Formula |
C19H17N5O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanamide |
InChI |
InChI=1S/C19H17N5O3/c25-16(20-10-7-15-22-13-5-1-2-6-14(13)23-15)8-11-24-18(26)12-4-3-9-21-17(12)19(24)27/h1-6,9H,7-8,10-11H2,(H,20,25)(H,22,23) |
InChI Key |
NGIIUYYWMATOOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CCN3C(=O)C4=C(C3=O)N=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanamide involves several steps. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The pyrrolopyridine ring can be constructed through cyclization reactions involving appropriate precursors. The final step involves linking the benzimidazole and pyrrolopyridine moieties through an amide bond formation .
Chemical Reactions Analysis
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Cyclization: Cyclization reactions can form additional rings, enhancing the compound’s structural complexity
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. The compound may also interfere with DNA or RNA synthesis, leading to cell death in cancer cells. The exact pathways and targets depend on the specific biological context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations and Their Impact
The compound’s uniqueness lies in its benzimidazole-ethyl-propanamide substituent, which distinguishes it from analogs with alternative heterocycles or linkers. Below is a comparative analysis of structurally related compounds:
Substituent Effects on Pharmacokinetics
- Benzimidazole vs.
- Propanamide Linker : Extending the linker (e.g., butanamide in ) may alter metabolic stability. Shorter linkers (e.g., acetamide) limit conformational flexibility, affecting target engagement .
- Electron-Withdrawing Groups : Methoxy or methyl groups on aromatic rings (e.g., ) can enhance electron density, influencing binding kinetics and metabolic degradation .
Research Findings and Data
Anticancer Activity Comparison
| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Target Compound | HeLa (cervical cancer) | 2.3 ± 0.4 | Kinase inhibition, apoptosis induction | |
| Triazole Analog (C₁₃H₁₂N₆O₃) | HT-29 (colon cancer) | 5.1 ± 0.7 | RIPK1 inhibition, necroptosis blockade | |
| Imidazole Analog (C₁₁H₉N₃O₄) | MCF-7 (breast cancer) | >10 | Weak enzyme modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
